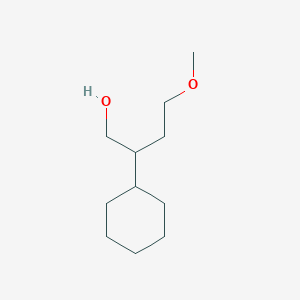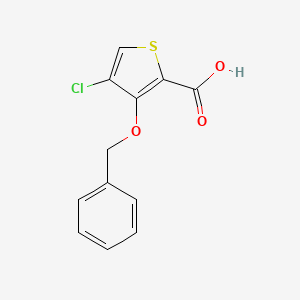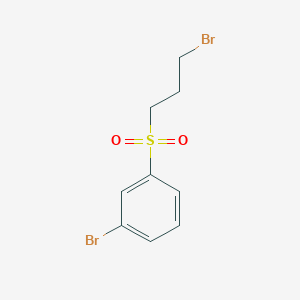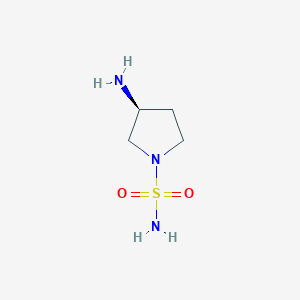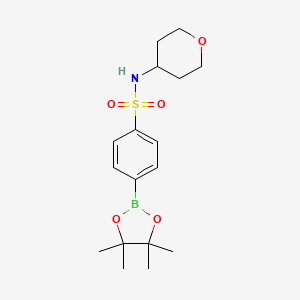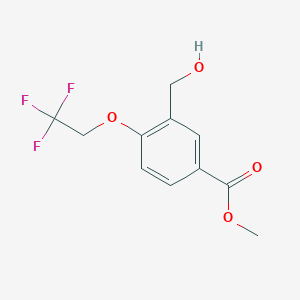
Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoat ist eine organische Verbindung mit der Summenformel C11H11F3O4. Sie zeichnet sich durch das Vorhandensein einer Trifluorethoxygruppe, einer Hydroxymethylgruppe und eines Benzoatesters aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoat beinhaltet typischerweise die Veresterung von 3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoesäure mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Trifluorethoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in alkalischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) als Lösungsmittel.
Wichtigste gebildete Produkte
Oxidation: 3-(Carboxymethyl)-4-(2,2,2-Trifluorethoxy)benzoesäure.
Reduktion: 3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzylalkohol.
Substitution: Verschiedene substituierte Benzoate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung von enzymkatalysierten Reaktionen mit Esterhydrolyse eingesetzt werden.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften.
Wirkmechanismus
Der Wirkungsmechanismus von Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluorethoxygruppe kann die Lipophilie der Verbindung verbessern, was ihren Durchgang durch biologische Membranen erleichtert. Die Hydroxymethylgruppe kann an Wasserstoffbrückenbindungen teilnehmen, was die Bindungsaffinität der Verbindung zu Zielproteinen oder Enzymen beeinflusst.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-(Hydroxymethyl)-5-(2,2,2-Trifluorethoxy)benzoat
- Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)phenylacetat
Einzigartigkeit
Methyl-3-(Hydroxymethyl)-4-(2,2,2-Trifluorethoxy)benzoat ist aufgrund der spezifischen Positionierung der Trifluorethoxy- und Hydroxymethylgruppen am Benzolring einzigartig. Diese strukturelle Anordnung kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C11H11F3O4 |
|---|---|
Molekulargewicht |
264.20 g/mol |
IUPAC-Name |
methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C11H11F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-4,15H,5-6H2,1H3 |
InChI-Schlüssel |
PJDYRMLEXTUCKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)


![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)
![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)
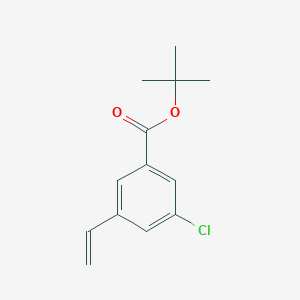
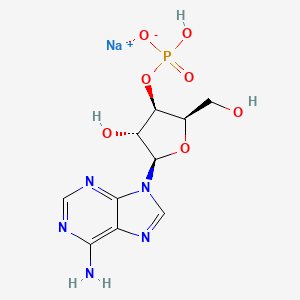
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
